molecular formula C8H16O B12520505 2-Isopropylcyclopentan-1-ol

2-Isopropylcyclopentan-1-ol

Cat. No.: B12520505
M. Wt: 128.21 g/mol
InChI Key: UNGWJJDVLCVVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentane derivative with an isopropyl group and a hydroxyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-Isopropylcyclopentanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 2-Isopropylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Isopropylcyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-Isopropylcyclopentanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of 2-Isopropylcyclopentane.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-Isopropylcyclopentyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed

    Oxidation: 2-Isopropylcyclopentanone

    Reduction: 2-Isopropylcyclopentane

    Substitution: 2-Isopropylcyclopentyl chloride

Scientific Research Applications

2-Isopropylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropylcyclopentan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, it may interact with enzymes that catalyze the oxidation or reduction of alcohols, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylcyclopentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    2-Isopropylcyclopentanone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

    Cyclopentanol: A simpler alcohol with a hydroxyl group attached to the cyclopentane ring without the isopropyl group.

Uniqueness

2-Isopropylcyclopentan-1-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on the cyclopentane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

2-propan-2-ylcyclopentan-1-ol

InChI

InChI=1S/C8H16O/c1-6(2)7-4-3-5-8(7)9/h6-9H,3-5H2,1-2H3

InChI Key

UNGWJJDVLCVVGB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC1O

Origin of Product

United States

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